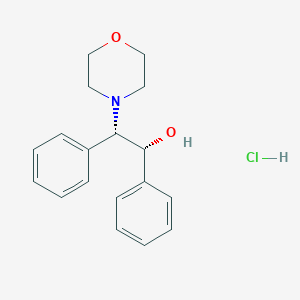![molecular formula C16H14N2O2 B14737977 2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 6284-54-4](/img/structure/B14737977.png)
2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient method is the reaction of phthalic anhydride with 5-amino-2-methylbenzylamine under solventless conditions, which is both environmentally friendly and cost-effective .
Industrial Production Methods
Industrial production methods for isoindole-1,3-dione derivatives often involve large-scale condensation reactions using phthalic anhydride and appropriate amines. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different isoindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions
Major Products Formed
The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways. These interactions contribute to its biological effects and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylphenol: Shares structural similarities but differs in functional groups and biological activities.
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: Another compound with similar structural motifs but distinct chemical properties and applications.
Uniqueness
2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione stands out due to its unique combination of functional groups, which confer specific biological activities and make it a valuable compound for medicinal chemistry and drug development .
Properties
CAS No. |
6284-54-4 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H14N2O2/c1-10-6-7-12(17)8-11(10)9-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-8H,9,17H2,1H3 |
InChI Key |
UZGFGLFLWJGPMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B14737895.png)
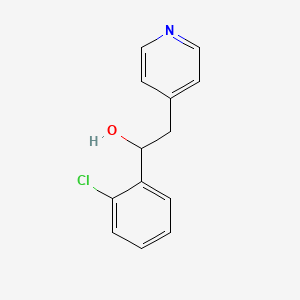
![[1,4-Phenylenebis(methylene)]bis(dimethylsilanol)](/img/structure/B14737906.png)
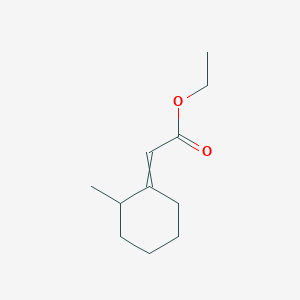

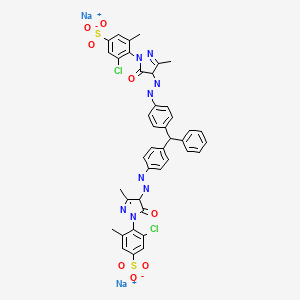
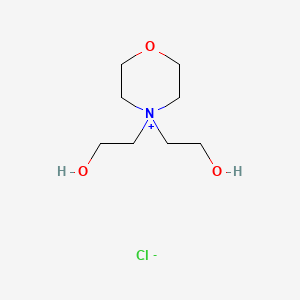
![N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide](/img/structure/B14737935.png)



![Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]-](/img/structure/B14737941.png)

